[(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dioxolane]-3-yl] acetate
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Overview
Description
The compound [(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2’-1,3-dioxolane]-3-yl] acetate is a complex organic molecule It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2’-1,3-dioxolane]-3-yl] acetate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions under acidic or basic conditions.
Introduction of the spiro linkage: This is achieved through a spirocyclization reaction, often using a Lewis acid catalyst.
Functional group modifications: Various functional groups are introduced or modified through reactions such as esterification, oxidation, and reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its stereochemistry could influence its binding affinity and specificity.
Medicine
The compound could have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features might be exploited to develop compounds with specific biological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2’-1,3-dioxolane]-3-yl] acetate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s stereochemistry and functional groups play a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3S,5S,8S,9S,10R,13R,17R)-17-[(2R,5R)-5,6-Dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
- (3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-Isopropyl-7-octen-2-yl]-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta phenanthren-3-ol
Uniqueness
The uniqueness of [(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2’-1,3-dioxolane]-3-yl] acetate lies in its spiro linkage and the specific arrangement of its functional groups. These features confer unique chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
19518-70-8 |
---|---|
Molecular Formula |
C31H52O4 |
Molecular Weight |
488.753 |
IUPAC Name |
[(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2/'-1,3-dioxolane]-3-yl] acetate |
InChI |
InChI=1S/C31H52O4/c1-20(2)8-7-9-21(3)25-10-11-26-24-19-31(33-16-17-34-31)28-18-23(35-22(4)32)12-14-30(28,6)27(24)13-15-29(25,26)5/h20-21,23-28H,7-19H2,1-6H3/t21-,23+,24+,25-,26+,27+,28+,29-,30-/m1/s1 |
InChI Key |
RGSSXAIXMNIKIK-KACOWUTDSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)OC(=O)C)C)OCCO4)C |
Synonyms |
3β-(Acetyloxy)-5α-cholestan-6-one ethylene acetal |
Origin of Product |
United States |
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